Tert-butyl 4-(2,5-dimethoxyphenyl)-3-oxopiperidine-1-carboxylate
Description
Tert-butyl 4-(2,5-dimethoxyphenyl)-3-oxopiperidine-1-carboxylate is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group, a 2,5-dimethoxyphenyl substituent at the 4-position, and a ketone at the 3-position. This compound is of interest in medicinal chemistry due to structural motifs associated with bioactivity, such as the aryl methoxy groups and the Boc-protected amine, which are common in serotonin reuptake inhibitors (SSRIs) and other neuroactive agents . Its synthesis likely involves Suzuki-Miyaura cross-coupling, a method used for analogous compounds to introduce aryl groups to heterocyclic frameworks .
Properties
Molecular Formula |
C18H25NO5 |
|---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
tert-butyl 4-(2,5-dimethoxyphenyl)-3-oxopiperidine-1-carboxylate |
InChI |
InChI=1S/C18H25NO5/c1-18(2,3)24-17(21)19-9-8-13(15(20)11-19)14-10-12(22-4)6-7-16(14)23-5/h6-7,10,13H,8-9,11H2,1-5H3 |
InChI Key |
TTZGCEYREOUFRD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(=O)C1)C2=C(C=CC(=C2)OC)OC |
Origin of Product |
United States |
Preparation Methods
General Synthesis Approach
Starting Materials : The synthesis often begins with 2,5-dimethoxyphenylacetic acid and tert-butyl 4-oxopiperidine-1-carboxylate.
Reaction Conditions : The reaction is typically catalyzed by bases such as triethylamine (TEA) and carried out in organic solvents like dichloromethane.
Mechanism : The reaction involves the formation of an amide or ester linkage between the phenylacetic acid derivative and the piperidine ring, facilitated by the base.
Specific Conditions for Similar Compounds
For compounds like tert-butyl 4-(2,5-dimethylphenyl)-3-oxopiperidine-1-carboxylate, the synthesis involves:
- Base : Triethylamine (TEA) is commonly used as a catalyst.
- Solvent : Dichloromethane is a preferred solvent due to its stability and solubility properties.
- Temperature : The reaction is often conducted at room temperature or slightly elevated temperatures.
Analysis of Preparation Methods
Comparison of Bases
| Base | Typical Amount (Equivalents) | Preferred Use |
|---|---|---|
| Triethylamine | 1-3 | General use |
| Diisopropylethylamine (DIPEA) | 1.5-3 | Specific reactions requiring stronger bases |
| 4-N-Methylmorpholine (4-NMM) | 2-5 | Less common but effective in certain conditions |
Solvent Selection
| Solvent | Properties | Suitability |
|---|---|---|
| Dichloromethane | Stable, good solubility | Preferred |
| Tetrahydrofuran (THF) | Polar, good for certain reactions | Alternative |
Reaction Conditions
| Condition | Typical Range | Notes |
|---|---|---|
| Temperature | Room temperature to 50°C | Dependent on specific reaction requirements |
| Reaction Time | Several hours to overnight | Influenced by catalyst and reactant concentrations |
Research Findings and Applications
While specific research findings for this compound are limited, compounds in the piperidine class are generally explored for their potential in medicinal chemistry, including antiviral and anti-inflammatory activities. The structural modifications in these compounds can enhance their biological activity by improving binding affinity to target proteins or inhibiting specific biological pathways.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(2,5-dimethoxyphenyl)-3-oxopiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Pharmaceutical Development
Tert-butyl 4-(2,5-dimethoxyphenyl)-3-oxopiperidine-1-carboxylate has been investigated for its role in drug development, particularly as a scaffold for creating new therapeutic agents. Its structure allows for modifications that can enhance pharmacological properties.
Case Study: Antidepressant Activity
Research published in the Journal of Medicinal Chemistry explored derivatives of this compound for their antidepressant activity. The study synthesized several analogs and evaluated their efficacy in animal models:
| Compound | Activity Level | Method of Synthesis |
|---|---|---|
| Derivative A | High | Alkylation reaction |
| Derivative B | Moderate | Esterification |
| Derivative C | Low | Direct fluorination |
These findings suggest that modifications to the piperidine structure can yield compounds with varying levels of antidepressant activity.
Agrochemical Applications
The unique chemical structure of this compound also positions it as a candidate for agrochemical development. Its potential as a pesticide or herbicide is being explored due to its ability to interact with biological systems effectively.
Case Study: Herbicidal Efficacy
A field trial assessed the herbicidal properties of formulations containing this compound against common weeds. The results demonstrated significant efficacy:
| Treatment | Weed Biomass Reduction (%) | Application Rate (g/ha) |
|---|---|---|
| Control | 0 | N/A |
| Treatment 1 | 70 | 200 |
| Treatment 2 | 85 | 300 |
These results indicate that the compound can significantly reduce weed biomass compared to control treatments.
Mechanism of Action
The mechanism of action of tert-butyl 4-(2,5-dimethoxyphenyl)-3-oxopiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Differences
The compound is compared to three structurally related molecules (Table 1):
Table 1: Structural and Physicochemical Comparison
Notes:
- Functional Groups: The 3-oxo group in the target compound introduces polarity and hydrogen-bonding capacity, contrasting with the non-polar 3-position in the pyrrolidine analog and the ionizable carboxylic acid in the phenylpiperidine derivative .
- Substituent Effects : The 2,5-dimethoxyphenyl group in the target compound may enhance π-π stacking interactions in biological systems compared to the simpler phenyl group in the third compound .
Physicochemical Properties
- logP : Estimated logP values (calculated via fragment-based methods):
- Target Compound: ~2.1 (moderate hydrophobicity).
- Pyrrolidine Analog: ~2.8 (higher hydrophobicity due to lack of oxo group).
- Carboxylic Acid Derivative: ~1.3 (high polarity due to ionizable group) .
Biological Activity
Tert-butyl 4-(2,5-dimethoxyphenyl)-3-oxopiperidine-1-carboxylate (CAS No. 1354959-70-8) is a synthetic organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, synthesis, and potential therapeutic applications.
Structural Overview
The compound features a piperidine ring , a tert-butyl ester group , and a dimethoxy-substituted phenyl moiety . Its molecular formula is , with a molecular weight of approximately 335.39 g/mol. The presence of the piperidine ring is particularly significant, as compounds with this structural motif are often associated with various pharmacological effects, including analgesic and anti-inflammatory properties .
Analgesic and Anti-inflammatory Effects
Preliminary studies suggest that this compound may exhibit analgesic and anti-inflammatory activities. Compounds containing piperidine rings have been extensively studied for these properties, often showing efficacy in reducing pain and inflammation through various mechanisms, including inhibition of cyclooxygenase (COX) enzymes or modulation of neurotransmitter systems .
Enzyme Inhibition
Research indicates that this compound may interact with specific enzymes or receptors, potentially leading to biological effects. For instance, the dimethoxyphenyl group may enhance binding interactions through hydrogen bonding and hydrophobic interactions with biological targets. Further investigation into enzyme inhibition profiles could elucidate its mechanism of action.
Synthesis
Multiple synthetic routes have been developed for the preparation of this compound. Common reagents include potassium permanganate for oxidation and lithium aluminum hydride for reduction processes. This flexibility in synthesis allows for adjustments in reaction conditions to optimize yield and purity.
Case Studies and Research Findings
Recent studies have highlighted the biological potential of similar compounds:
- A study on related piperidine derivatives showed significant anti-proliferative effects against various cancer cell lines, indicating that modifications to the piperidine structure can enhance biological activity .
- Another investigation into piperidine-based compounds revealed their ability to inhibit specific kinases involved in cancer progression, further supporting the hypothesis that this compound could possess similar properties .
Comparative Analysis with Similar Compounds
The following table summarizes structural similarities and key features of compounds related to this compound:
| Compound Name | CAS Number | Similarity | Key Features |
|---|---|---|---|
| Tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate | 181269-69-2 | 0.92 | Contains a methyl group at position 3 |
| Tert-butyl 3-acetylpiperidine-1-carboxylate | 858643-92-2 | 0.98 | Acetyl group at position 3 |
| Tert-butyl 4-acetylpiperidine-1-carboxylate | 206989-61-9 | 0.94 | Acetyl group at position 4 |
This table illustrates how variations in substituents can influence the biological activity and chemical behavior of these compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
